Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (molecular formula: C₁₄H₁₅NO₆S₂; molecular weight: 357.4 g/mol) is a sulfamoyl-substituted thiophene derivative characterized by a 2,4-dimethoxyphenyl group attached via a sulfonamide linkage to a thiophene-2-carboxylate core . This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as PPARβ/δ .
Properties
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-9-4-5-10(11(8-9)20-2)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWBTRHFATGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 2,4-dimethoxyaniline to form an intermediate, which is then treated with chlorosulfonic acid to introduce the sulfamoyl group. The final step involves esterification with methanol to yield the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted thiophenes.
Scientific Research Applications
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
- Molecular Formula: C₁₃H₁₃NO₄S₂
- Molecular Weight : 311.38 g/mol
- Key Differences : Replaces the 2,4-dimethoxyphenyl group with a 4-methylphenyl substituent.
- This may enhance membrane permeability but reduce solubility in aqueous media.
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Molecular Formula: C₁₈H₁₇NO₆S₂
- Molecular Weight : 407.46 g/mol
- Key Differences : Features a benzothiophene core (vs. thiophene) and 3,5-dimethoxy substitution on the phenyl ring.
- Implications : The expanded aromatic system (benzothiophene) enhances π-π stacking interactions, which may improve binding affinity in receptor-targeted applications. The 3,5-dimethoxy configuration alters electronic distribution compared to the 2,4-isomer .
Alkyl vs. Aryl Sulfamoyl Substituents
Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate
- Molecular Formula: C₁₀H₁₅NO₄S₂
- Molecular Weight : 277.36 g/mol
- Key Differences : Substitutes the aromatic ring with an isobutyl group.
- Implications: The alkyl chain increases lipophilicity (logP: 2.14) and reduces hydrogen-bonding capacity (1 donor vs. 2–3 in aryl analogs). This modification may favor interactions with hydrophobic binding pockets .
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- CAS : 106820-63-7
- Key Differences : Incorporates a methoxycarbonylmethyl group, introducing an ester functionality.
Compound 10h (PPARβ/δ antagonist)
- IUPAC Name: Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate
- Key Differences: Includes an isopentylamino branch at the 4-position of the phenyl ring.
- Implications : The branched alkyl chain enhances steric bulk and hydrophobic interactions, critical for PPARβ/δ antagonism. This compound demonstrates the importance of substituent flexibility in optimizing receptor binding .
Physicochemical and Pharmacological Properties
Molecular Weight and Polarity
- The target compound (357.4 g/mol) is intermediate in size compared to analogs like the benzothiophene derivative (407.46 g/mol) and the isobutyl-substituted compound (277.36 g/mol).
- The 2,4-dimethoxy groups confer moderate polarity, balancing solubility and membrane permeability.
Hydrogen-Bonding and Lipophilicity
- Hydrogen-Bond Acceptors : 8 (target) vs. 4–8 in analogs.
- logP : Estimated to be lower than alkyl-substituted analogs (e.g., 2.14 for isobutyl derivative) due to polar methoxy groups .
Biological Activity
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a sulfamoyl group and a methoxyphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 335.4 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including the sulfamoyl group, which is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can inhibit enzymes involved in various metabolic pathways. For instance, it may interact with carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to altered metabolic processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Research indicates potential anticancer effects through the induction of apoptosis in cancer cells. This may occur via modulation of signaling pathways such as the PI3K/Akt pathway or by affecting cell cycle regulation.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating potent activity .
- Anticancer Activity : In a study examining the effects on human cancer cell lines, this compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cancer types . The compound was also shown to induce apoptosis through caspase activation and mitochondrial membrane potential disruption.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In another investigation involving breast cancer cell lines (MCF-7), treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound possesses unique properties that enhance its biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | Lacks dimethoxy group | Reduced potency against cancer cells |
| Sulfamethoxazole | Known antibiotic | Effective against bacteria but limited anticancer properties |
| Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | Similar structure | Enhanced antibacterial activity but less studied for anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
